

Unveiling D-Glucose-d1-1: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *D-Glucose-d1-1*

Cat. No.: *B12419361*

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An In-depth Exploration of the Synthesis, Structure, and Applications of a Key Isotope-Labeled Carbohydrate in Modern Research and Development.

This technical guide provides a comprehensive overview of **D-Glucose-d1-1**, a stable isotope-labeled monosaccharide, for researchers, scientists, and drug development professionals. This document details its chemical properties, plausible synthesis, and its critical applications as a tracer in metabolic research and as an internal standard for quantitative analysis.

Core Properties of D-Glucose-d1-1

D-Glucose-d1-1, also known as Dextrose-1-d1 or Deuterated Glucose, is a form of D-glucose where the hydrogen atom at the C1 (anomeric) position is replaced with a deuterium atom. This isotopic substitution makes it a valuable tool for tracing the metabolic fate of glucose and for use as an internal standard in mass spectrometry-based analytical methods.

Property	Value	References
Chemical Formula	C ₆ H ₁₁ DO ₆	[1][2]
Linear Formula	HOCH ₂ [CHOH] ₄ CDO	[3][4][5]
Molecular Weight	181.16 g/mol	
CAS Number	106032-61-5	
Appearance	White to off-white powder	
Melting Point	150-152 °C	
Optical Activity	[α] _{25/D} +52.0°, c = 2 in H ₂ O (with a trace of NH ₄ OH)	
Isotopic Purity	Typically ≥98 atom % D	
Assay	≥99% (CP)	
SMILES String	[2H]C1(O)O--INVALID-LINK---- INVALID-LINK----INVALID- LINK--[C@H]1O	
InChI Key	WQZGKKKJIJFFOK- QVTRYHEBSA-N	

Chemical Structure

The chemical structure of **D-Glucose-d1-1** is identical to that of D-glucose, with the exception of the deuterium atom at the anomeric carbon (C1). In its cyclic hemiacetal form, it exists as an equilibrium of α and β anomers.

Caption: Chemical structures of the α and β anomers of **D-Glucose-d1-1** in its cyclic pyranose form.

Experimental Protocols

Plausible Synthesis of D-Glucose-d1-1

A common and effective method for the stereoselective synthesis of 1-deuterated aldoses is the reduction of the corresponding lactone with a deuterated reducing agent. For **D-Glucose-d1-1**, this involves the reduction of D-glucono-1,5-lactone with sodium borodeuteride (NaBD_4).

Methodology:

- **Dissolution:** D-glucono-1,5-lactone is dissolved in an appropriate solvent, such as ethanol or a mixture of ethanol and water, and cooled in an ice bath.
- **Reduction:** A solution of sodium borodeuteride in a suitable solvent (e.g., water or ethanol) is added dropwise to the cooled lactone solution with continuous stirring. The reaction is maintained at a low temperature to ensure stereoselectivity.
- **Quenching:** After the reaction is complete (monitored by thin-layer chromatography), the excess reducing agent is quenched by the slow addition of a weak acid, such as acetic acid, until the effervescence ceases.
- **Purification:** The resulting mixture is neutralized, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure **D-Glucose-d1-1**.

Use as an Internal Standard in Mass Spectrometry

D-Glucose-d1-1 is frequently employed as an internal standard for the accurate quantification of glucose in biological samples using isotope dilution mass spectrometry (ID-MS).

Sample Preparation for LC-MS/MS Analysis:

- **Spiking:** A known amount of **D-Glucose-d1-1** is added to the biological sample (e.g., plasma, serum, or cell lysate).
- **Protein Precipitation:** Proteins are precipitated by adding a threefold volume of a cold organic solvent, such as acetonitrile or methanol.
- **Centrifugation:** The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.

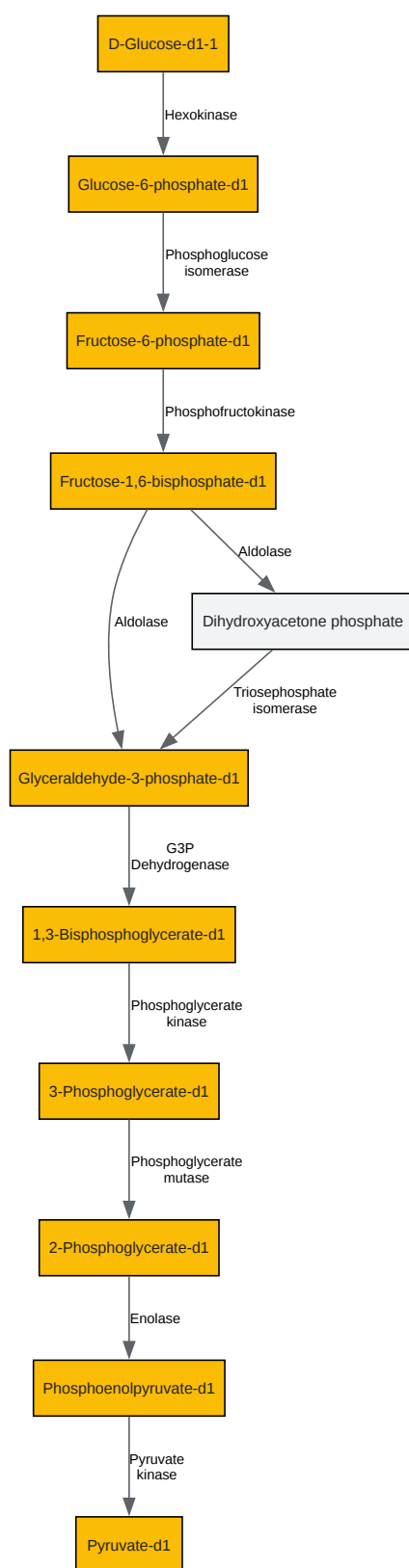
- **Supernatant Collection:** The clear supernatant containing glucose and the internal standard is carefully transferred to a new tube.
- **Solvent Evaporation:** The solvent is evaporated to dryness under a stream of nitrogen.
- **Reconstitution:** The dried residue is reconstituted in a suitable mobile phase for LC-MS/MS analysis.

Signaling Pathways and Metabolic Fate

The deuterium label at the C1 position of **D-Glucose-d1-1** allows for the tracing of its metabolic fate through various pathways, primarily glycolysis and the pentose phosphate pathway (PPP).

Glycolysis

In the initial steps of glycolysis, the C1 aldehyde group of glucose is not directly involved in the key transformations that break the carbon skeleton. The deuterium atom at this position will be retained through the upper phase of glycolysis.

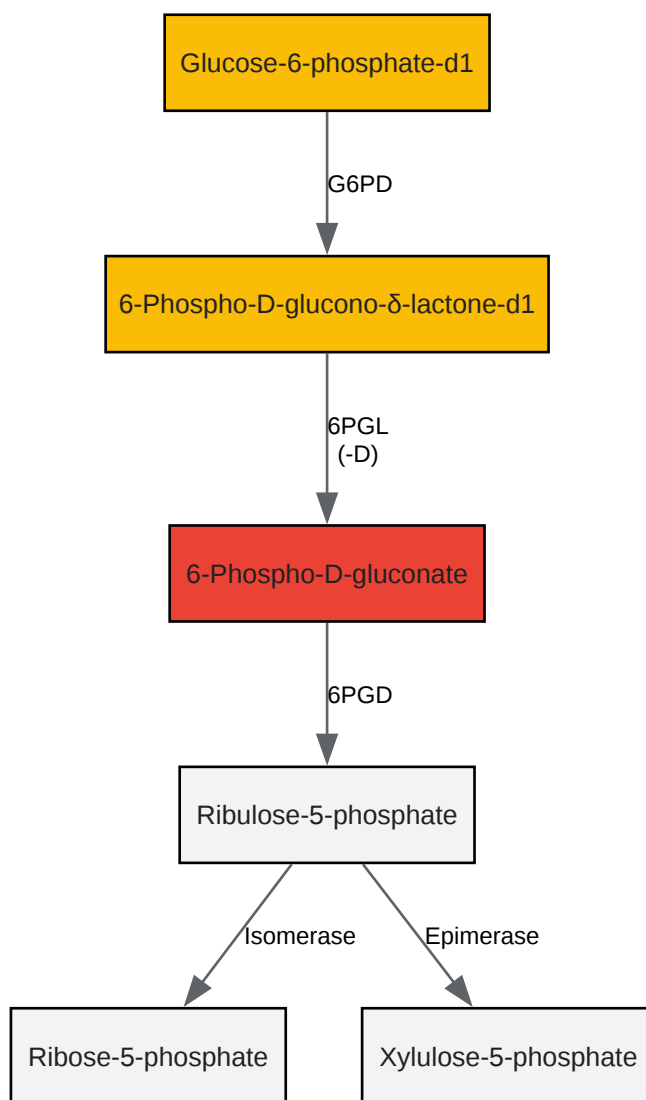


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Caption: Fate of the deuterium label from **D-Glucose-d1-1** in the glycolytic pathway.

Pentose Phosphate Pathway (Oxidative Phase)

The oxidative phase of the pentose phosphate pathway begins with the oxidation of glucose-6-phosphate at the C1 position. When **D-Glucose-d1-1** is the substrate, the deuterium atom at C1 is lost during the conversion of 6-phospho-D-glucono- δ -lactone-d1 to 6-phospho-D-gluconate-d1. This makes **D-Glucose-d1-1** an excellent tool for measuring the flux through the oxidative PPP.



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Caption: Loss of the deuterium label from **D-Glucose-d1-1** in the oxidative phase of the pentose phosphate pathway.

Conclusion

D-Glucose-d1-1 is an indispensable tool in modern biochemical and pharmaceutical research. Its well-defined chemical properties and the strategic placement of the deuterium label provide researchers with a powerful method for elucidating the intricacies of carbohydrate metabolism and for achieving high accuracy in quantitative analyses. The experimental approaches and metabolic pathway diagrams presented in this guide offer a foundational understanding for the effective utilization of this valuable isotopic tracer.

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